N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
N-Cyclohexylcyclohexanamine (CAS: 63038-27-823), also known as dicyclohexylamine, is a bicyclic secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. It is widely used in organic synthesis as a catalyst, corrosion inhibitor, and intermediate for pharmaceuticals .
3-(Ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a modified amino acid derivative containing a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyldisulfanyl (S-SEt) moiety on the β-carbon. The Boc group enhances stability during synthetic processes, while the disulfide bond introduces redox-sensitive functionality, making it relevant in drug delivery and peptide engineering .
Properties
CAS No. |
25461-00-1 |
|---|---|
Molecular Formula |
C22H42N2O4S2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
CWYYDDPYANGOGA-UHFFFAOYSA-N |
SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
sequence |
X |
Origin of Product |
United States |
Biological Activity
N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with significant potential in biological and pharmaceutical applications. Its unique structural features, including cyclohexyl groups and various functional groups, contribute to its biological activity and utility in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is C19H27N3O6S2, with a molecular weight of approximately 429.56 g/mol. Its structure includes:
- Cyclohexyl groups : Contributing to hydrophobic interactions.
- Amino group : Potential for forming hydrogen bonds.
- Carboxylic acid : Involved in enzyme-substrate interactions.
- Disulfide linkages : Important for protein folding and stability.
Mechanisms of Biological Activity
The compound exhibits several mechanisms of action relevant to its biological activity:
- Enzyme Interaction : It has been shown to participate in enzyme-substrate interactions, potentially acting as a substrate or inhibitor for various enzymes. This interaction is critical for metabolic pathways and can influence drug metabolism.
- Protein Folding : The presence of disulfide bonds allows the compound to stabilize protein structures, which is essential in cellular functions and therapeutic applications.
- Therapeutic Potential : As a protected amino acid, the compound can be deprotected to release the free amino acid, allowing it to interact with receptors and enzymes, thereby influencing various biological pathways.
Research Findings
Recent studies have focused on the biological activity of N-Cyclohexylcyclohexanamine; 3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:
- Case Study 1 : A study investigated its role as an enzyme inhibitor in metabolic pathways related to drug metabolism. The compound was found to inhibit specific cytochrome P450 enzymes, indicating its potential use in modulating drug interactions.
- Case Study 2 : Another study explored its effects on protein aggregation in neurodegenerative diseases. The compound demonstrated the ability to prevent misfolding of proteins associated with Alzheimer's disease, suggesting a protective role against neurotoxicity.
Biological Activity Summary Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Interacts with cytochrome P450 enzymes | Modulation of drug metabolism |
| Protein Stabilization | Forms disulfide bonds, stabilizing protein folds | Therapeutics for neurodegenerative diseases |
| Receptor Interaction | Acts as a substrate upon deprotection | Development of new pharmacological agents |
Comparison with Similar Compounds
2-(N,N-Diisopropylamino)ethyl Chloride (CAS: 96-79-7)
- Structure : Contains two isopropyl groups and a chloroethyl chain.
- Key Differences : Unlike dicyclohexylamine, this compound features a reactive chloride group, enabling alkylation reactions. The isopropyl substituents reduce steric bulk compared to cyclohexyl groups.
- Applications : Intermediate in nerve agent antidotes and pharmaceuticals .
2-Diisopropylaminoethanol (CAS: 96-80-0)
- Structure: Ethanol derivative with diisopropylamine substitution.
- Key Differences : The hydroxyl group introduces polarity, enhancing solubility in aqueous systems compared to dicyclohexylamine.
- Applications : Used in surfactants and polymer production .
Structural Analogues of 3-(Ethyldisulfanyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid
Boc-Tyr(O-4-NO₂-Bn)-OH (CAS: Not listed; see )
N-Boc-O-benzyl-L-tyrosine (CAS: 2130-96-3)
Boc-Tyr(Et)-OH (CAS: 247088-44-4)
- Structure : Boc-protected tyrosine with an ethoxy group.
- Key Differences : Ethoxy group enhances hydrophobicity compared to the disulfide, altering solubility and metabolic stability.
- Applications : Used in peptide-based drug development .
Comparative Analysis Table
Key Research Findings
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
